N-(2,5-dimethoxyphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(2,5-dimethoxyphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a pyrido[2,3-d]pyrimidine derivative featuring a 5-ethoxy-1-methyl-substituted heterocyclic core and an acetamide side chain linked to a 2,5-dimethoxyphenyl group. This structural framework is characteristic of bioactive molecules often investigated for kinase inhibition or anticancer activity .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6/c1-5-30-15-8-9-21-18-17(15)19(26)24(20(27)23(18)2)11-16(25)22-13-10-12(28-3)6-7-14(13)29-4/h6-10H,5,11H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQHFHYUQLBAHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3=C(C=CC(=C3)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be dissected into two main pharmacophores: the 2,5-dimethoxyphenyl moiety and the pyrido[2,3-d]pyrimidine derivative. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.
- Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer progression and microbial resistance.
Antitumor Activity
Recent studies have investigated the compound's cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 9.1 | Induction of apoptosis and cell cycle arrest |
| HT1080 (Fibrosarcoma) | 3.0 | Inhibition of VEGF/KDR signaling |
These findings indicate that this compound may act through multiple pathways to exert its antitumor effects .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated:
| Bacteria | MIC (µg/mL) |
|---|---|
| Escherichia coli | 0.21 |
| Pseudomonas aeruginosa | 0.15 |
These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several potential pathways have been identified:
- Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It may interfere with cell cycle progression, particularly in tumor cells.
- Enzyme Inhibition : Evidence suggests it inhibits enzymes critical for tumor growth and bacterial survival.
Case Studies
A notable case study involved the application of this compound in a murine model of cancer. Treatment with this compound resulted in significant tumor regression compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tissues .
Comparison with Similar Compounds
Table 1: Structural and Property Comparison
Key Observations
Core Modifications: The target compound and analogs share the pyrido[2,3-d]pyrimidine core, while ’s compound uses a thieno-pyrimidine scaffold. This difference in the heterocyclic system may alter electronic properties and binding interactions .
’s phenylamino group lacks methoxy/ethyl substituents, resulting in simpler π-stacking interactions .
Methoxy groups in the target may improve aqueous solubility over ’s ethyl substituents, which prioritize lipophilicity .
Implications of Structural Similarities
The lumping strategy () posits that compounds with minor structural variations may exhibit comparable properties . However, the substituent differences highlighted here—particularly in the acetamide side chain—demonstrate how even small changes can dramatically alter pharmacokinetic or pharmacodynamic profiles. For instance:
- Target vs. : The dimethoxyphenyl group may confer better solubility but reduce metabolic stability compared to the methylisoxazole moiety.
- Target vs. : The absence of a 6-ethyl group in the target could enhance binding to sterically sensitive targets.
Further studies on binding affinity, solubility, and metabolic stability are required to validate these hypotheses.
Q & A
Q. What are the key synthetic routes for preparing this compound, and how can reaction yields be optimized?
The compound can be synthesized via multi-step protocols involving condensation, cyclization, and functionalization. For example, intermediates like chloroacetylated products (e.g., 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide derivatives) are synthesized using DMF as a solvent and potassium carbonate as a base under stirring at room temperature, monitored by TLC. Yield optimization may involve adjusting molar ratios (e.g., 1.0:1.5 for reactants to base), solvent choice, and reaction time . Purification methods, such as recrystallization or column chromatography, are critical for isolating high-purity products (>97%) .
Q. How is structural characterization performed, and what analytical techniques are essential?
Characterization relies on IR spectroscopy (e.g., carbonyl stretches at ~1667 cm⁻¹), ¹H/¹³C NMR (e.g., methoxy groups at δ 3.8 ppm), and mass spectrometry (e.g., [M+H]+ peaks via LC-MS). For example, pyrimidine protons appear as singlets in aromatic regions (δ 7.5–8.6 ppm), while acetamide NH signals are observed at δ ~10 ppm . Elemental analysis (C, H, N) validates purity, though discrepancies in calculated vs. observed values (e.g., N content: 9.79% vs. 6.57%) may indicate residual solvents or byproducts requiring further purification .
Q. What solvent systems and reaction conditions minimize side-product formation during cyclization?
Polar aprotic solvents like DMF or DMSO are preferred for cyclization due to their ability to stabilize intermediates. Reaction temperatures between 25–60°C and inert atmospheres (N₂/Ar) reduce oxidative side reactions. For example, 5-ethoxy-substituted pyrido[2,3-d]pyrimidinones require controlled addition of chloroacetylated intermediates to avoid dimerization .
Advanced Research Questions
Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) influence biological activity or binding affinity?
Substituent effects can be systematically studied via structure-activity relationship (SAR) . For instance, replacing methoxy with ethoxy groups may enhance lipophilicity, impacting membrane permeability. Comparative studies of analogs (e.g., 5-methoxy vs. 5-ethoxy derivatives) using assays like enzyme inhibition or cytotoxicity can reveal trends. Evidence from similar pyrimidine derivatives suggests that electron-withdrawing groups (e.g., nitro) enhance target engagement, while bulky substituents may sterically hinder binding .
Q. What strategies resolve contradictions in spectral data or unexpected reaction outcomes?
Discrepancies in NMR or MS data may arise from tautomerism (e.g., keto-enol equilibria in pyrimidinediones) or polymorphism. For example, unexpected doublets in aromatic regions could indicate regioisomeric byproducts. Techniques like 2D NMR (COSY, NOESY) and X-ray crystallography clarify structural ambiguities. In cases of low yield, mechanistic studies (e.g., trapping reactive intermediates) or computational modeling (DFT) can identify rate-limiting steps .
Q. How can process scalability be achieved without compromising purity?
Scaling up requires optimizing mixing efficiency , temperature control , and catalyst loading . Membrane separation technologies (e.g., nanofiltration) or continuous-flow reactors may improve reproducibility. For example, transitioning from batch to flow synthesis reduces exothermic risks in cyclization steps. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of critical quality attributes .
Q. What in vitro/in vivo models are appropriate for evaluating pharmacological potential?
Prioritize target-specific assays (e.g., kinase inhibition for anticancer activity) followed by toxicity studies in murine models (e.g., Wister albino mice). Dose-response curves and pharmacokinetic profiling (e.g., half-life, bioavailability) guide lead optimization. Evidence from related acetamide derivatives highlights the importance of metabolic stability studies (e.g., cytochrome P450 assays) to predict clinical viability .
Methodological Considerations
- Experimental Design : Use factorial design (e.g., DoE) to screen variables (solvent, temperature, catalyst) and identify optimal conditions .
- Data Validation : Cross-validate spectral data with computational tools (e.g., ChemDraw predictions) and replicate experiments to confirm reproducibility .
- Troubleshooting : For low yields, consider alternative protecting groups (e.g., tert-butoxycarbonyl) or scavengers (e.g., molecular sieves) to suppress side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
